molecular formula C19H22BrN5O2S B12763069 N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide CAS No. 83249-53-0

N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide

Cat. No.: B12763069
CAS No.: 83249-53-0
M. Wt: 464.4 g/mol
InChI Key: NEAZAYQFKUEDAZ-UHFFFAOYSA-N
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Description

N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a bromo group, a cyano group, and an azo linkage, which contribute to its reactivity and functionality. It is often used in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 2-bromo-6-cyano-p-toluidine. This is achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-(diethylamino)phenyl)methanesulphonamide in an alkaline medium. This step forms the azo linkage, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the azo group to corresponding amines.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, alkoxide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide involves its interaction with specific molecular targets. The azo linkage and the presence of electron-withdrawing groups like cyano and bromo contribute to its reactivity. These features enable the compound to interact with enzymes, proteins, and other biomolecules, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-Bromo-4-nitro-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide
  • N-(2-((2-Chloro-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide

Uniqueness

Compared to similar compounds, N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide is unique due to the specific combination of bromo and cyano groups, which enhance its reactivity and potential applications. The presence of the diethylamino group also contributes to its solubility and interaction with biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

83249-53-0

Molecular Formula

C19H22BrN5O2S

Molecular Weight

464.4 g/mol

IUPAC Name

N-[2-[(2-bromo-6-cyano-4-methylphenyl)diazenyl]-5-(diethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C19H22BrN5O2S/c1-5-25(6-2)15-7-8-17(18(11-15)24-28(4,26)27)22-23-19-14(12-21)9-13(3)10-16(19)20/h7-11,24H,5-6H2,1-4H3

InChI Key

NEAZAYQFKUEDAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)C)C#N)NS(=O)(=O)C

Origin of Product

United States

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